NAZUMAMIDE A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

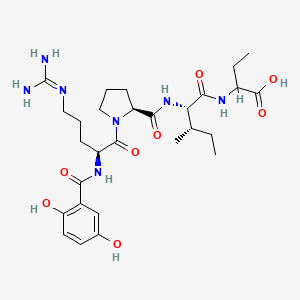

Nazumamide A is a thrombin inhibitor . It is a sponge-derived linear tetrapeptide currently used as a thrombin inhibitor, found in Salinispora pacifica . Its molecular formula is C28H43N7O8 and it has a molecular weight of 605.69 .

Synthesis Analysis

Nazumamide A was identified in a culturable bacterium Salinispora pacifica . The structures were determined using an integrated approach consisting of HPLC-UV-Vis-QToF-MS analysis with multimode ionization (ESI and APCI) and fast polarity switching .Molecular Structure Analysis

Nazumamide A contains a total of 87 bonds; 44 non-H bonds, 12 multiple bonds, 15 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), 1 secondary amide (aromatic), 1 tertiary amide (aliphatic), and 1 guanidine derivative .Physical And Chemical Properties Analysis

Nazumamide A has a molecular formula of C28H43N7O8 and a molecular weight of 605.69 . It contains various types of bonds and functional groups .科学的研究の応用

Thrombin-Inhibitory Properties : Nazumamide A, identified as a thrombin-inhibiting linear tetrapeptide, was isolated from a marine sponge, Theonella sp. Its structure was established as 2,5-dihydroxybenzoyl-L-arginyl-L-prolyl-L-isoleucyl-L-α-aminobutyric acid through 2D NMR data interpretation and chemical degradation (Fusetani, Nakao, & Matsunaga, 1991).

Crystal Structure Analysis : The crystal structure of Nazumamide A complexed with human thrombin was resolved at a resolution of 2.0 Å. This revealed that Nazumamide A is a noncleavable retro-binding peptide extending into the prime end of the substrate binding cleft of thrombin. This study suggests the potential for structural modification to create more potent and specific inhibitors of human thrombin (Nienaber & Amparo, 1996).

Development of Potent Analogs : Research into N-acylated tetrapeptide libraries related to Nazumamide A led to the identification of a novel, more potent thrombin inhibitor. This work underscores the potential for designing effective therapeutic agents based on the Nazumamide A structure (Kundu, Bauser, Betschinger, Kraas, & Jung, 1998).

特性

IUPAC Name |

2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43N7O8/c1-4-15(3)22(25(40)32-18(5-2)27(42)43)34-24(39)20-9-7-13-35(20)26(41)19(8-6-12-31-28(29)30)33-23(38)17-14-16(36)10-11-21(17)37/h10-11,14-15,18-20,22,36-37H,4-9,12-13H2,1-3H3,(H,32,40)(H,33,38)(H,34,39)(H,42,43)(H4,29,30,31)/t15-,18?,19-,20-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCIWSMKRPFIJY-LATKYVADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C=CC(=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC(CC)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)C2=C(C=CC(=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43N7O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 90469930 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)